![molecular formula C15H19N3O7S B12896991 N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine CAS No. 540522-58-5](/img/structure/B12896991.png)
N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfooxy group. The amino acid backbone is then constructed through a series of amination and oxidation reactions. The final step involves coupling the indole derivative with the amino acid backbone under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Aminopentanoic acid: A simpler analog without the indole and sulfooxy groups.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group.
Sulfooxy derivatives of indole: Compounds with similar sulfooxy functionalization on the indole ring.
Uniqueness: (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is unique due to its combination of an amino acid backbone with an indole moiety and a sulfooxy group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
540522-58-5 |
|---|---|
Molekularformel |
C15H19N3O7S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2S)-5-amino-5-oxo-2-[2-(5-sulfooxy-1H-indol-3-yl)ethylamino]pentanoic acid |
InChI |
InChI=1S/C15H19N3O7S/c16-14(19)4-3-13(15(20)21)17-6-5-9-8-18-12-2-1-10(7-11(9)12)25-26(22,23)24/h1-2,7-8,13,17-18H,3-6H2,(H2,16,19)(H,20,21)(H,22,23,24)/t13-/m0/s1 |
InChI-Schlüssel |
TUWHPXPEFKZLHK-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


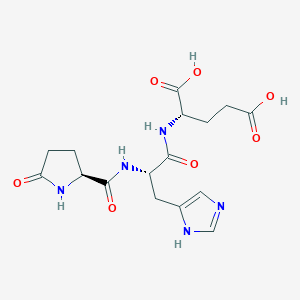
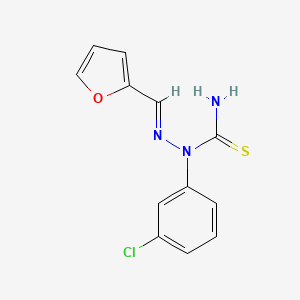
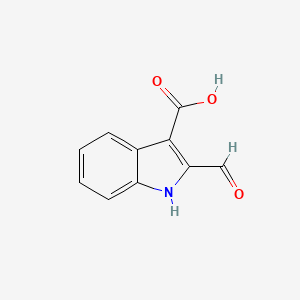
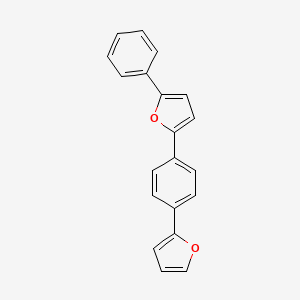
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
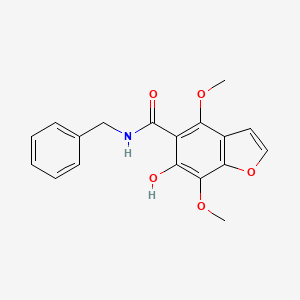
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)

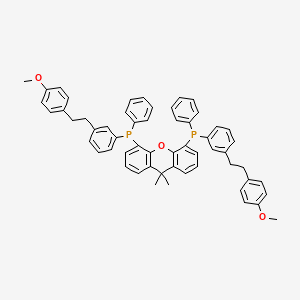
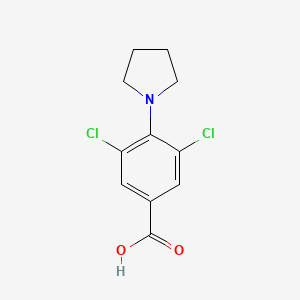
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)

